6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
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Overview
Description
6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, also known as DMTD, is a heterocyclic organic compound with potential applications in scientific research. This compound belongs to the class of pyridines and is known for its unique chemical structure and properties.
Scientific Research Applications
Synthesis of Heterocycles
The primary application of this compound is in the synthesis of various heterocyclic compounds. For instance, its aminomethylation leads to the production of derivatives like pyrido[1,2-a][1,3,5]triazines and tetrahydropyrido[1,2-a:1',2'-e][1,3,5,7]tetrazocines. These derivatives are obtained depending on the structure of the initial amine used in the reaction, as well as the reagent ratios and reaction conditions (Dotsenko et al., 2013).
Derivative Formation with Halo Compounds
When reacted under phase transfer catalysis conditions with halo compounds, acrylonitrile, chloroacetyl chloride, ethyl cyanoacetate, formamide, triethylorthoformate, or formic acid, this compound yields new derivatives of fused pyridines. These derivatives exhibit significant diversity based on the reactants involved (Abdel-ghany et al., 2016).
Heterocyclization to Pyrido[1,2-a][1,3,5]Triazines
The treatment with primary amines and formaldehyde enables this compound to undergo heterocyclization, resulting in the formation of new pyrido[1,2-a][1,3,5]triazines. These reactions demonstrate the compound's capacity to engage in complex chemical processes leading to the creation of varied heterocyclic structures (Khrapova et al., 2020).
Synthesis of Dipyrido[1,2-a:1′2′-e]-[1,3,5,7]tetrazocine Derivatives
Direct condensation with formaldehyde yields dipyrido[1,2-a:1′2′-e]-[1,3,5,7]tetrazocine derivatives. This highlights the versatile nature of the compound in synthesizing complex heterocyclic structures (Dotsenko et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile” are currently under investigation. As a nitrogen-based heterocyclic compound, it is likely to interact with a variety of biological targets .
Mode of Action
It is known that nitrogen-based heterocyclic compounds often interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Nitrogen-based heterocyclic compounds are known to have a wide range of applications and can affect various biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Given its structural similarity to other nitrogen-based heterocyclic compounds, it may have a range of biological activities .
properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-20-11-4-3-8(5-12(11)21-2)13-9(6-16)14(18)19-15(22)10(13)7-17/h3-5H,1-2H3,(H3,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARDKCLYCJUUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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